Methyl 2-(2-bromocyclohexyl)acetate
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Overview
Description
Methyl 2-(2-bromocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromocyclohexyl)acetate typically involves the bromination of cyclohexyl derivatives followed by esterification. One common method involves the bromination of cyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromocyclohexane is then reacted with methyl acetate in the presence of a base like sodium methoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromocyclohexyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclohexyl derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-hydroxycyclohexyl acetate, 2-aminocyclohexyl acetate, etc.
Reduction: Formation of cyclohexyl acetate.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
Methyl 2-(2-bromocyclohexyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromocyclohexyl)acetate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the cyclohexyl ring.
Ethyl 2-bromoacetate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2-(2-bromophenyl)acetate: Contains a phenyl ring instead of a cyclohexyl ring.
Uniqueness
Methyl 2-(2-bromocyclohexyl)acetate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexyl ring’s conformational flexibility is advantageous.
Biological Activity
Methyl 2-(2-bromocyclohexyl)acetate, with the chemical formula C₉H₁₅BrO₂ and CAS number 58851-63-1, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₅BrO₂ |
Molecular Weight | 235.118 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 254.2 ± 13.0 °C |
Flash Point | 126.9 ± 10.2 °C |
Synthesis and Characterization
This compound can be synthesized through various methods, including the reaction of brominated cyclohexane derivatives with acetic acid derivatives. The characterization of this compound typically involves techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to confirm its structure and purity.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In a study assessing various substituted phenoxyacetamide derivatives, compounds structurally related to this compound demonstrated notable anti-inflammatory effects in models such as the carrageenan-induced rat paw edema method .
- Case Study : A series of compounds including this compound were evaluated for their anti-inflammatory activity against standard drugs like indomethacin. The results indicated comparable efficacy, suggesting its potential as a therapeutic agent in inflammatory conditions.
Analgesic Activity
In addition to anti-inflammatory effects, this compound has been evaluated for analgesic activity using the Eddy's hot plate method. This method measures the response time to thermal stimuli, providing insights into the pain-relieving properties of the compound.
- Findings : Compounds derived from this compound showed significant analgesic effects, indicating that they may act on pain pathways similar to conventional analgesics.
Antipyretic Effects
The antipyretic activity was assessed through brewer’s yeast-induced pyrexia models, where compounds related to this compound exhibited a reduction in fever comparable to standard antipyretics .
The biological activities of this compound are believed to involve modulation of inflammatory mediators such as prostaglandins and cytokines. The compound's interaction with G-protein-coupled receptors (GPCRs) plays a crucial role in mediating its anti-inflammatory and analgesic effects .
Properties
Molecular Formula |
C9H15BrO2 |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
methyl 2-(2-bromocyclohexyl)acetate |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6H2,1H3 |
InChI Key |
LHUKRHSMTYFOAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCCC1Br |
Origin of Product |
United States |
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